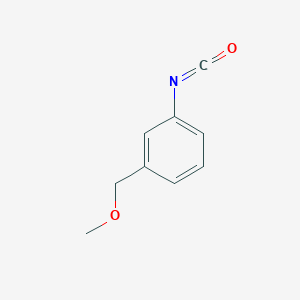
Tert-butyl4-(4-cyanooxan-4-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate, also known by its CAS number 91419-52-2, is a chemical compound with the molecular formula C₁₁H₁₈N₂O₂. It features a piperidine ring substituted with a tert-butyl ester group and a cyanooxan-4-yl moiety . This compound has applications in both research and industry.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate involves several steps. One common synthetic route includes the following:
- Lithium hexamethyldisilazide (LiHMDS) is added dropwise to tert-butyl 4-cyanopiperidine-1-carboxylate in anhydrous tetrahydrofuran (THF) at -78°C .
- The reaction proceeds to yield the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Analyse Chemischer Reaktionen
Reactivity: Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate can undergo various chemical reactions:
Substitution Reactions: It may participate in nucleophilic substitution reactions due to the presence of the cyanooxan-4-yl group.
Reduction Reactions: Reduction of the cyano group can yield the corresponding amine.
Other Transformations: Further functionalization can occur, depending on reaction conditions and reagents.
LiHMDS: Used as a strong base in the initial step.
Hydrogenation Catalysts: Employed for reduction reactions.
Nucleophiles: Used for substitution reactions.
Major Products: The major products depend on the specific reaction conditions. Reduction of the cyano group typically yields the corresponding piperidine amine.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Organic Synthesis: It serves as a versatile intermediate for creating more complex molecules.
Materials Science: Its unique structure may contribute to novel materials.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate is relatively unique, it shares similarities with other piperidine derivatives, such as 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), which is an intermediate in fentanyl synthesis . the specific cyanooxan-4-yl substitution sets it apart.
Eigenschaften
Molekularformel |
C16H26N2O3 |
|---|---|
Molekulargewicht |
294.39 g/mol |
IUPAC-Name |
tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H26N2O3/c1-15(2,3)21-14(19)18-8-4-13(5-9-18)16(12-17)6-10-20-11-7-16/h13H,4-11H2,1-3H3 |
InChI-Schlüssel |
JITFUYRFGBSJKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CCOCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)


![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)


![1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)





![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B13522729.png)
